2-(Pyridin-3-yl)oxan-4-amine dihydrochloride
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Overview
Description
2-(Pyridin-3-yl)oxan-4-amine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O It is a derivative of pyridine and oxane, featuring an amine group and two hydrochloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)oxan-4-amine dihydrochloride typically involves the reaction of pyridine derivatives with oxane compounds. One common method includes the use of pyridine N-oxides and Grignard reagents, followed by treatment with acetic anhydride or dimethylformamide (DMF) to obtain the desired product . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)oxan-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(Pyridin-3-yl)oxan-4-amine dihydrochloride has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)oxan-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride: This compound has a similar structure but with different positioning of the pyridine rings.
2-(Pyridin-4-yl)oxan-3-amine dihydrochloride: Another similar compound with a different substitution pattern on the oxane ring.
Uniqueness
2-(Pyridin-3-yl)oxan-4-amine dihydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H16Cl2N2O |
---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
2-pyridin-3-yloxan-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8;;/h1-2,4,7,9-10H,3,5-6,11H2;2*1H |
InChI Key |
DVSRIDPJLIHOTR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1N)C2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
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